molecular formula C19H13NO3S B12594787 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide CAS No. 890045-45-1

9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide

Cat. No.: B12594787
CAS No.: 890045-45-1
M. Wt: 335.4 g/mol
InChI Key: NZYPWOAZAUDTMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the thioxanthene core, which can be derived from commercially available starting materials.

    Oxidation: The final step involves the oxidation of the thioxanthene core to introduce the dioxide group at the 10,10-position.

Chemical Reactions Analysis

9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxide group or reduce other functional groups present in the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within biological systems. The amino group on the phenyl ring allows the compound to form hydrogen bonds and other interactions with proteins and nucleic acids. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

CAS No.

890045-45-1

Molecular Formula

C19H13NO3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(4-aminophenyl)-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C19H13NO3S/c20-14-8-5-12(6-9-14)13-7-10-16-18(11-13)24(22,23)17-4-2-1-3-15(17)19(16)21/h1-11H,20H2

InChI Key

NZYPWOAZAUDTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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